molecular formula C14H16N2O4S2 B6721163 Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate

Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate

Cat. No.: B6721163
M. Wt: 340.4 g/mol
InChI Key: VNLJZKMBGFVRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a sulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl group and the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring or the thiazole ring.

Scientific Research Applications

Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[2-(4-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate
  • Methyl 5-[2-(3-chlorophenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate
  • Methyl 5-[2-(3-methoxyphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-[2-(3-methylphenyl)ethylsulfamoyl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10-4-3-5-11(8-10)6-7-16-22(18,19)14-12(13(17)20-2)15-9-21-14/h3-5,8-9,16H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJZKMBGFVRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNS(=O)(=O)C2=C(N=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.